5-Aminopentan-1-ol is a linear, five-carbon aliphatic amino alcohol featuring orthogonal primary amine and primary hydroxyl functional groups. As a highly versatile bifunctional building block, it is primarily procured for the synthesis of active pharmaceutical ingredients (APIs) containing piperidine cores, as a critical monomer for biodegradable polyesteramides and Polyamide-5 (via delta-valerolactam), and as a spatial linker in targeted therapeutics such as PROTACs. Its specific C5 chain length provides distinct physical and reactive properties compared to shorter or longer homologues, making it a strict requirement for applications where precise ring-closure dimensions or specific spacer lengths are application-critical[1].
Bifunctional C5 amino alcohol with terminal amine and hydroxyl
Renewable-sourced building block from furfural / pentose sugars
Chain-length-specific reactivity for catalytic dehydration and polymer synthesis
Substituting 5-aminopentan-1-ol with closely related homologues like 4-amino-1-butanol (C4) or 6-amino-1-hexanol (C6) fundamentally alters downstream reaction pathways, particularly in intramolecular cyclization. Chain length strictly dictates the resulting heterocycle: the C5 chain exclusively yields 6-membered piperidine rings, whereas C4 and C6 yield pyrrolidines and azepines, respectively, making them non-interchangeable for API synthesis. Furthermore, attempting to substitute the pre-formed amino alcohol with a generic C5 diol (e.g., 1,5-pentanediol) for in situ amination results in severe yield losses (>60%) due to uncontrolled over-cyclization into piperidine. Consequently, direct procurement of high-purity 5-aminopentan-1-ol is mandatory to ensure predictable linear spacer integration and high-yield, selective heterocycle formation [1].
C3/C4 homologs decompose instead of dehydrating; C6 yields different amine — not directly interchangeable.
Chain-length-specific crystal packing alters solid-state properties and polymer morphology.
Cyclization vs elimination pathway depends on chain length; C5 uniquely enables δ-valerolactam synthesis.
During copper-catalyzed intramolecular cyclization, 5-aminopentan-1-ol demonstrates exceptional selectivity, yielding 99% piperidine (or 93% N-methylpiperidine in the presence of methanol). In stark contrast, the C4 homologue, 4-amino-1-butanol, suffers from mixed reaction pathways, yielding a complex mixture of pyrrolidine (62%), N-methylpyrrolidine (71%), or dehydropyrrolidine (47%) depending on exact conditions. This establishes the C5 amino alcohol as a highly predictable, high-yield precursor for 6-membered nitrogen heterocycles[1].
| Evidence Dimension | Cyclization Selectivity to Target Heterocycle |
| Target Compound Data | 99% selectivity to piperidine |
| Comparator Or Baseline | 4-amino-1-butanol: 62% selectivity to pyrrolidine (mixed products) |
| Quantified Difference | +37% absolute selectivity and elimination of fragmentation byproducts |
| Conditions | Continuous fixed-bed reactor over supported copper catalyst at 200–300°C |
Ensures high-purity, high-yield synthesis of piperidine-core APIs without the costly downstream purification required when using shorter-chain homologues.
In the enzymatic synthesis of lactams using a Horse Liver Alcohol Dehydrogenase (HLADH) cascade, 5-aminopentan-1-ol is converted to delta-valerolactam with an analytical yield of 38% and a Turnover Number (TON) of 152. When compared to the C6 homologue, 6-amino-1-hexanol, which only achieves a 14% yield and a TON of 56 for epsilon-caprolactam, the C5 compound demonstrates a 2.7-fold higher enzymatic turnover. This makes 5-aminopentan-1-ol a significantly more efficient substrate for bio-based monomer production [1].
| Evidence Dimension | Enzymatic Turnover Number (TON) |
| Target Compound Data | TON = 152 (38% yield of delta-valerolactam) |
| Comparator Or Baseline | 6-amino-1-hexanol: TON = 56 (14% yield of epsilon-caprolactam) |
| Quantified Difference | 2.7-fold higher catalytic turnover for the C5 substrate |
| Conditions | HLADH-catalyzed oxidative lactamization with NADH oxidase at pH 8.0 |
Provides a highly efficient, viable biocatalytic route to delta-valerolactam, the essential monomer for sustainable Polyamide-5 manufacturing.
Procuring 5-aminopentan-1-ol synthesized via the direct selective hydrogenolysis of biomass-derived furfurylamine yields the target compound at 85.4%. Conversely, attempting to synthesize the compound in-house via the reductive amination of 1,5-pentanediol (a common baseline alternative) results in a poor yield of only 37.3%. The massive yield loss in the diol route is driven by uncontrolled intramolecular amination forming unwanted piperidine, proving that direct procurement of the selectively cleaved amino alcohol is far more efficient for linear applications [1].
| Evidence Dimension | Synthesis Yield of Linear Amino Alcohol |
| Target Compound Data | 85.4% yield via furfurylamine hydrogenolysis |
| Comparator Or Baseline | 1,5-Pentanediol reductive amination: 37.3% yield |
| Quantified Difference | 48.1% absolute yield improvement |
| Conditions | Pt/TiO2 at 30°C and 2.0 MPa H2 (Target) vs. Co/ZSM-5 with NH3 (Baseline) |
Justifies the direct procurement of 5-aminopentan-1-ol over cheaper diol precursors by avoiding >60% material loss to unwanted over-cyclization.
Driven by its 99% cyclization selectivity, 5-aminopentan-1-ol is the optimal precursor for synthesizing piperidine and N-methylpiperidine cores in pharmaceutical manufacturing, avoiding the mixed-product profiles of C4 homologues [1].
As the direct precursor to delta-valerolactam, its superior enzymatic turnover (TON 152) makes it the preferred substrate for biocatalytic monomer production in sustainable polymer workflows [2].
The precise 5-carbon linear spacer, capped with orthogonal primary amine and hydroxyl groups, allows for exact spatial tuning and step-wise conjugation in targeted protein degraders and poly(beta-amino ester) delivery systems [3].
Its dual reactivity enables controlled polycondensation with cyclic anhydrides (e.g., succinic anhydride), forming highly regular, absorbable polymers critical for medical sutures and environmentally degradable plastics [4].
Corrosive;Irritant